Cas no 1507643-40-4 (1-2-(2-fluoro-4-methylphenyl)ethylpiperazine)

1-2-(2-fluoro-4-methylphenyl)ethylpiperazine is a synthetic organic compound with significant potential in medicinal chemistry. It features a piperazine backbone and a substituted phenyl group, which enhances its binding affinity and selectivity in drug discovery. The presence of a fluorine atom and a methyl group contributes to its unique pharmacophore, making it an attractive candidate for various therapeutic applications. Its structural diversity and potential for bioisosterism make it a valuable tool for medicinal chemists in the design of novel drug candidates.
1-2-(2-fluoro-4-methylphenyl)ethylpiperazine structure
1507643-40-4 structure
商品名:1-2-(2-fluoro-4-methylphenyl)ethylpiperazine
CAS番号:1507643-40-4
MF:C13H19FN2
メガワット:222.301766633987
CID:5822979
PubChem ID:83708183

1-2-(2-fluoro-4-methylphenyl)ethylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-2-(2-fluoro-4-methylphenyl)ethylpiperazine
    • 1507643-40-4
    • 1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
    • EN300-1846205
    • インチ: 1S/C13H19FN2/c1-11-2-3-12(13(14)10-11)4-7-16-8-5-15-6-9-16/h2-3,10,15H,4-9H2,1H3
    • InChIKey: RBTTYSKEZBMGOS-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C=CC=1CCN1CCNCC1

計算された属性

  • せいみつぶんしりょう: 222.15322678g/mol
  • どういたいしつりょう: 222.15322678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 15.3Ų

1-2-(2-fluoro-4-methylphenyl)ethylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1846205-0.05g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
0.05g
$1008.0 2023-09-19
Enamine
EN300-1846205-5g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
5g
$3479.0 2023-09-19
Enamine
EN300-1846205-0.1g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
0.1g
$1056.0 2023-09-19
Enamine
EN300-1846205-5.0g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
5g
$2732.0 2023-05-26
Enamine
EN300-1846205-0.25g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
0.25g
$1104.0 2023-09-19
Enamine
EN300-1846205-1g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
1g
$1200.0 2023-09-19
Enamine
EN300-1846205-2.5g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
2.5g
$2351.0 2023-09-19
Enamine
EN300-1846205-0.5g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
0.5g
$1152.0 2023-09-19
Enamine
EN300-1846205-1.0g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
1g
$943.0 2023-05-26
Enamine
EN300-1846205-10.0g
1-[2-(2-fluoro-4-methylphenyl)ethyl]piperazine
1507643-40-4
10g
$4052.0 2023-05-26

1-2-(2-fluoro-4-methylphenyl)ethylpiperazine 関連文献

1-2-(2-fluoro-4-methylphenyl)ethylpiperazineに関する追加情報

Introduction to 1-2-(2-fluoro-4-methylphenyl)ethylpiperazine (CAS No: 1507643-40-4)

1-2-(2-fluoro-4-methylphenyl)ethylpiperazine, identified by its CAS number 1507643-40-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a piperazine core substituted with a 2-fluoro-4-methylphenyl ethyl group, has garnered attention due to its structural and pharmacological properties. The presence of both fluorine and methyl substituents in the aromatic ring enhances its potential as a bioactive scaffold, making it a valuable candidate for further investigation in drug discovery and development.

The compound's structure imparts unique physicochemical properties that make it suitable for various pharmaceutical applications. The piperazine moiety is known for its ability to interact with biological targets, particularly neurotransmitter receptors, which has led to its extensive use in the development of central nervous system (CNS) drugs. The 2-fluoro-4-methylphenyl group introduces electronic and steric effects that can modulate the compound's binding affinity and selectivity, thereby influencing its pharmacological profile.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The fluorine atom in 1-2-(2-fluoro-4-methylphenyl)ethylpiperazine can significantly influence the compound's interaction with biological targets, potentially leading to more potent and selective drug candidates. This has prompted researchers to explore its potential in treating various neurological and psychiatric disorders.

One of the most compelling aspects of 1-2-(2-fluoro-4-methylphenyl)ethylpiperazine is its potential as an intermediate in the synthesis of more complex pharmacophores. The piperazine ring provides a versatile framework that can be further modified to target specific biological pathways. For instance, derivatives of this compound have shown promise in the development of novel antipsychotic and antidepressant agents. The ability to fine-tune the structure through strategic substitutions allows for the optimization of pharmacokinetic and pharmacodynamic properties.

The latest research in this area has highlighted the compound's potential in addressing neurological disorders such as schizophrenia and depression. Studies have demonstrated that modifications to the aromatic ring can significantly alter the compound's efficacy and side effect profile. For example, replacing the methyl group with other substituents can lead to changes in receptor binding affinity, which may improve therapeutic outcomes. Additionally, the fluorine atom has been shown to enhance binding interactions with certain neurotransmitter receptors, making it an attractive feature for drug design.

Another area of interest is the use of 1-2-(2-fluoro-4-methylphenyl)ethylpiperazine as a starting material for exploring new chemical entities (NCEs). The combination of fluorine and methyl groups provides a rich scaffold for structure-based drug design. Computational methods have been employed to predict how different substitutions might affect the compound's biological activity. These virtual screening approaches have identified several promising derivatives that warrant further experimental validation.

The synthesis of 1-2-(2-fluoro-4-methylphenyl)ethylpiperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been utilized to construct the desired framework efficiently. These methods not only improve synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity, which are crucial for developing effective pharmaceuticals.

Evaluation of the compound's pharmacological properties has revealed several interesting findings. In vitro studies have shown that it exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential therapeutic applications. Additionally, preclinical studies have indicated that it may have fewer side effects compared to existing drugs used for similar conditions. These findings underscore the importance of further investigation into this promising compound.

The future direction of research on 1-2-(2-fluoro-4-methylphenyl)ethylpiperazine includes exploring its mechanism of action and developing novel derivatives with improved pharmacological profiles. Combination therapies involving this compound with other bioactive molecules are also being investigated to enhance therapeutic efficacy. As our understanding of biological pathways continues to evolve, new opportunities for utilizing this compound are likely to emerge.

In conclusion, 1-2-(2-fluoro-4-methylphenyl)ethylpiperazine (CAS No: 1507643-40-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new applications for this compound, it is poised to play a crucial role in addressing some of the most challenging neurological disorders.

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